N,N-Diisopropylaniline
Description
Nomenclature and Structural Characteristics within the Aniline (B41778) Family
N,N-Diisopropylaniline, a member of the N,N-dialkylaniline subclass, is systematically named N,N-di(propan-2-yl)aniline according to IUPAC nomenclature. nih.gov Other common synonyms include Benzenamine, N,N-bis(1-methylethyl)- and N,N-Diisopropylbenzenamine. sigmaaldrich.comchemrxiv.orgontosight.ai Its chemical structure consists of an aniline core where the nitrogen atom of the amino group is substituted with two isopropyl groups. ontosight.ai This substitution pattern distinguishes it from its isomers, such as 2,6-diisopropylaniline (B50358), where the isopropyl groups are attached to the benzene (B151609) ring.
The key structural feature of this compound is the presence of the two bulky isopropyl groups on the nitrogen atom. This imparts significant steric hindrance around the nitrogen's lone pair of electrons. This steric bulk is a defining characteristic that dictates much of its chemical behavior and applications, particularly when compared to less hindered anilines like N,N-dimethylaniline.
Historical Context of Research and Discovery of this compound
Significance of Steric Hindrance in this compound for Research Applications
The steric hindrance provided by the two isopropyl groups on the nitrogen atom is a critical aspect of this compound's utility in research. This bulkiness renders the nitrogen atom a poor nucleophile while maintaining its basic character. wikipedia.org This combination is highly desirable in reactions where the amine is intended to act solely as a proton scavenger without participating in unwanted side reactions.
For instance, in certain reactions, a base is required to neutralize an acid byproduct, but a nucleophilic base could potentially react with the starting materials or products. The steric shielding in this compound minimizes this nucleophilic reactivity. wikipedia.org A study on the reactivity of a platinum(IV) complex with a series of N,N-dialkylanilines demonstrated that the reaction rate for this compound was approximately three orders of magnitude lower than for less bulky N,N-dimethylanilines with similar basicity, a direct consequence of its greater steric bulk. researchgate.net This characteristic makes it a valuable tool for controlling reaction pathways and improving the selectivity of chemical transformations.
Overview of Major Research Areas Involving this compound
The unique properties of this compound have led to its application in several key areas of chemical research:
Organic Synthesis: It serves as a non-nucleophilic base in a variety of organic reactions. For example, it has been used as an additive in catalytic enantioselective cycloaddition reactions, where its non-nucleophilic nature is crucial for achieving high yields and selectivities. nih.gov It is also utilized as a starting material for the synthesis of more complex molecules.
Organometallic Chemistry and Catalysis: this compound and its derivatives are used as ligands in the formation of metal complexes. The steric bulk of the diisopropylamino group can influence the coordination chemistry and catalytic activity of the resulting metal centers. chemrxiv.orgchemrestech.comacs.org
Reagent in Specific Reactions: It is employed in the formation of borane (B79455) adducts, such as H₃B:NPhPrⁱ₂, which are used as hydroborating agents. chemicalbook.comacs.org The thermal dissociation of the borane-N,N-diisopropylaniline adduct can also be used to generate gaseous diborane. sigmaaldrich.comchemicalbook.comacs.org
Synthesis of Functional Materials: The compound is a precursor for the synthesis of other chemicals with applications in materials science. For instance, it is used to synthesize N,N,N′,N′-tetraisopropylbenzidine, a compound investigated for its potential use in organic electronic devices. sigmaaldrich.comsemanticscholar.org It is also used in the synthesis of 4-diisopropylamino benzonitrile. sigmaaldrich.comchemicalbook.comlookchem.comcymitquimica.com
These research areas highlight the versatility of this compound as a valuable tool in modern chemical research, largely owing to the influence of its sterically hindered structure.
Chemical Properties and Data
Below are tables detailing some of the key physical and chemical properties of this compound.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₂H₁₉N | nih.gov |
| Molecular Weight | 177.29 g/mol | nih.govsigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid | researchgate.net |
| Boiling Point | 95-96 °C at 11 mmHg | sigmaaldrich.comlookchem.comsigmaaldrich.com |
| Density | 0.91 g/mL at 25 °C | sigmaaldrich.comlookchem.comsigmaaldrich.com |
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 4107-98-6 | nih.govsigmaaldrich.com |
| IUPAC Name | N,N-di(propan-2-yl)aniline | nih.gov |
| SMILES | CC(C)N(C(C)C)c1ccccc1 | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
N,N-di(propan-2-yl)aniline | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSARSKQWCLSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042189 | |
| Record name | N,N-Diisopropylaniline | |
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Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4107-98-6 | |
| Record name | N,N-Bis(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
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| Record name | N,N-Diisopropylaniline | |
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| Record name | N,N-Diisopropylaniline | |
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| Record name | N,N-Diisopropylaniline | |
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| Record name | N,N-DIISOPROPYLANILINE | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for N,N-Diisopropylaniline and its Precursors
The synthesis of this compound is primarily achieved through the alkylation of aniline (B41778). One established method involves the high-pressure liquid phase alkylation of aniline with propylene (B89431). scribd.com Another reported route includes the reaction of bromobenzene (B47551) with diisopropylamine (B44863). chemicalbook.com These methods form the basis for producing this tertiary amine, which serves as an intermediate in various chemical manufacturing processes. ontosight.aiontosight.ai
Optimization of Reaction Conditions for Yield and Purity
Research into the liquid phase alkylation of aniline with propylene has identified several key parameters for optimizing the reaction to improve yield and selectivity for 2,6-diisopropylaniline (B50358), a related precursor. A study highlighted that preferential conditions include a reaction temperature between 280-290°C, a molar ratio of aniline to propylene of 1:2, and a reaction time of 4 to 5 hours. scribd.com Under these conditions, the conversion of aniline was found to be greater than 80%, with selectivity for 2,6-diisopropylaniline surpassing 50%. scribd.com The quantity of the catalyst also plays a crucial role; the optimal amount was found to be 5g of aluminum foil for a reaction with 2 moles of propylene. scribd.com
Below is a data table summarizing the effect of reaction temperature on product distribution in the alkylation of aniline. scribd.com
| Reaction Temperature (°C) | Aniline (%) | 2-isopropylaniline (%) | 2,6-diisopropylaniline (%) |
| 280 | 59.77 | 28.37 | 16.96 |
| 300 | Not specified | Not specified | Not specified |
Table 1: Influence of Temperature on Aniline Alkylation Product Distribution. scribd.com
Catalytic Approaches in this compound Synthesis
Catalysis is central to the efficient synthesis of this compound and its precursors. In the liquid phase alkylation of aniline with propylene, aniline aluminum is utilized as a catalyst. scribd.com This approach, while requiring high temperature and pressure, is an established method in the industry. scribd.com For the synthesis of the related compound 2,6-diisopropylaniline, another catalytic method involves the atmospheric-pressure vapor-phase amination of 2,6-diisopropyl phenol. This process uses a Pd/MgO-Al2O3/Al2O3 catalyst, prepared by impregnating an alumina (B75360) carrier with a palladium salt. google.com
Synthesis of this compound Derivatives
The core structure of this compound and its primary amine analogue, 2,6-diisopropylaniline, allows for the synthesis of a wide array of derivatives with specific functional properties.
N-Substituted Derivatives for Photoinitiating Properties
Derivatives of diisopropylaniline are valuable in the formulation of photopolymerizable compositions. N,N-dialkylanilines substituted with alkyl groups at the ortho-position, such as 2,6-diisopropyl-N,N-dimethylaniline, are used as autoxidizers in photoinitiator systems. google.com These compounds can be part of free-radical addition polymerizable compositions that contain an ionic dye-counter ion complex, such as a cationic dye-borate anion, which acts as the photoinitiator. google.com Furthermore, naphthalimide aryl sulfide (B99878) derivatives, which function as Norrish type I photoinitiators, can be prepared by refluxing a naphthalic anhydride (B1165640) precursor with 2,6-diisopropylaniline in acetic acid. acs.org These photoinitiators are effective for initiating the free-radical polymerization of monomers like acrylates under UV LED exposure. acs.org
Halogenated this compound Derivatives
Halogenated derivatives of this compound can be synthesized through the reaction of 1,4-dihalobenzenes with lithium diisopropylamide (LDA). This reaction proceeds via the formation of a 4-haloaryne intermediate, which is then trapped by the diisopropylamide anion. researchgate.net The reaction yields a mixture of 4-halo-N,N-diisopropylanilines and 3-halo-N,N-diisopropylanilines. researchgate.net For example, the reaction of 1,4-dichlorobenzene (B42874) with LDA gives a mixture of 4-chloro- and 3-chloro-N,N-diisopropylaniline. researchgate.net
The table below presents the yields of halogenated N,N-diisopropylanilines from the reaction of various 1,4-dihalobenzenes with LDA. researchgate.net
| 1,4-Dihalobenzene (Reactant) | 4-Halo-N,N-diisopropylaniline (Product) | Yield (%) | 3-Halo-N,N-diisopropylaniline (Product) | Yield (%) |
| 1,4-Dichlorobenzene | 4-Chloro-N,N-diisopropylaniline | 25 | 3-Chloro-N,N-diisopropylaniline | 13 |
| 1-Bromo-4-chlorobenzene | 4-Chloro-N,N-diisopropylaniline | 25 | 3-Chloro-N,N-diisopropylaniline | 13 |
| 1-Chloro-4-fluorobenzene (B165104) | 4-Fluoro-N,N-diisopropylaniline | 32 | 3-Fluoro-N,N-diisopropylaniline | 21 |
| 1,4-Dibromobenzene | 4-Bromo-N,N-diisopropylaniline | 12 | 3-Bromo-N,N-diisopropylaniline | 6 |
| 1-Bromo-4-fluorobenzene | 4-Fluoro-N,N-diisopropylaniline | 20 | 3-Fluoro-N,N-diisopropylaniline | 13 |
Table 2: Synthesis of Halogenated N,N-Diisopropylanilines via Haloaryne Intermediates. researchgate.net
Additionally, 2,6-diisopropylaniline is used as a building block for complex halogenated structures, such as in the synthesis of N-Aryl octachloro-perylene bisimides (PBIs), where it is reacted with a perchlorinated PBA intermediate in propionic acid. rsc.org
Schiff Base Formation utilizing 2,6-Diisopropylaniline
The primary amine 2,6-diisopropylaniline is a key precursor for the synthesis of Schiff base ligands, which are important in coordination chemistry. vulcanchem.com The bulky isopropyl groups on the aniline ring provide steric hindrance, which is valuable for creating specific coordination environments around metal centers. vulcanchem.com These Schiff bases are typically formed through the condensation reaction of 2,6-diisopropylaniline with an aldehyde or ketone.
Key examples of Schiff base formation include:
Reaction with substituted benzaldehydes: The condensation of 2,6-diisopropylaniline with 4-chlorobenzaldehyde (B46862) produces the Schiff base 1-(4-chlorophenyl)-N-(2,6-diisopropylphenyl)methanimine. eurjchem.com
Reaction with dialdehydes: The reaction of N,N-di(α-formylpyrrolyl-α-methyl)-N-methylamine with two equivalents of 2,6-diisopropylaniline yields a bis(iminopyrrolylmethyl)amine Schiff base. rsc.org Similarly, reacting glyoxal (B1671930) with two equivalents of 2,6-diisopropylaniline produces (E,E)-N1,N2-bis(2,6-diisopropylphenyl)ethane-1,2-diimine. rsc.orgd-nb.info
Formation of bis-bidentate ligands: The reaction of 4,4′-methylene-bis(2,6-diisopropylaniline) with o-vanillin in refluxing methanol (B129727) results in the formation of the V-shaped bis-bidentate Schiff base, 4,4′-methylenebis[N-(2-hydroxy-3-methoxybenzylidene)-2,6-diisopropylaniline]. nih.gov
| Aniline Precursor | Aldehyde/Ketone Reactant | Resulting Schiff Base |
| 2,6-Diisopropylaniline | 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-N-(2,6-diisopropylphenyl)methanimine eurjchem.com |
| 2,6-Diisopropylaniline | Glyoxal | (E,E)-N1,N2-bis(2,6-diisopropylphenyl)ethane-1,2-diimine rsc.org |
| 4,4′-Methylene-bis(2,6-diisopropylaniline) | o-Vanillin | 4,4′-methylenebis[N-(2-hydroxy-3-methoxybenzylidene)-2,6-diisopropylaniline] nih.gov |
Table 3: Examples of Schiff Base Synthesis utilizing 2,6-Diisopropylaniline.
Synthesis of Monodentate Schiff Bases
The synthesis of monodentate Schiff bases from this compound is a fundamental transformation in organic chemistry. These compounds are typically formed through the condensation reaction of an aldehyde or ketone with a primary amine. While this compound is a secondary amine, its derivatives, such as 2,6-diisopropylaniline, are primary amines and readily undergo this reaction.
For instance, the reaction of 2,6-diisopropylaniline with various mono-substituted aldehydes in a 1:1 molar ratio leads to the formation of monofunctional Schiff bases. Similarly, 1-(4-chlorophenyl)-N-(2,6-diisopropylphenyl)methanimine has been synthesized and characterized. The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the imine, or Schiff base. This process is often catalyzed by acid.
Mixed ligand complexes have also been synthesized using Schiff bases derived from 2,6-diisopropylaniline, such as N-(2-hydroxy-1-naphthylidene)-2,6-diisopropylaniline. The synthesis of these Schiff bases serves as a cornerstone for creating more complex coordination compounds.
Synthesis of Multidentate Schiff Bases from Diisopropylaniline Derivatives
Multidentate Schiff bases, which can act as chelating ligands in coordination chemistry, can be synthesized from derivatives of diisopropylaniline. A notable example is the synthesis of a di-Schiff base ligand through the reaction of 4,4'-methylenebis(2,6-diisopropylaniline) (B1220205) with furfural (B47365) in refluxing ethanol, which proceeds in good yield. The characterization of this ligand revealed the characteristic azomethine (C=N) stretch in its infrared spectrum.
These multidentate ligands are of significant interest due to their ability to form stable complexes with various transition metals, which can have applications in catalysis. The synthesis often involves the condensation of a diamine derivative of diisopropylaniline with an appropriate aldehyde or ketone.
Synthesis of Imine and Iminium Salt Derivatives
The reaction of this compound and its derivatives can also lead to the formation of imines and their corresponding iminium salts. Imines are characterized by a carbon-nitrogen double bond and are typically formed from the reaction of a primary amine with an aldehyde or ketone.
A specific example involves the synthesis of N-(anthracen-9-ylmethyl)-2,6-diisopropylaniline, which was prepared by the reduction of the corresponding imine. This amine was then used to synthesize a novel α,β-unsaturated iminium salt by reacting it with 3-phenyl-2-propynal in the presence of an HBF4-Et2O complex. Iminium salts, which are salts of imines, are formed when a secondary amine is reacted with an aldehyde, and they can be isolated as salts of strong acids.
| Reactant 1 | Reactant 2 | Product | Reference |
| N-(9-anthracenylmethylene)-2,6-bis(1-methylethyl)benzenamine | LiAlH4 | N-(Anthracen-9-ylmethyl)-2,6-diisopropylaniline | |
| N-(Anthracen-9-ylmethyl)-2,6-diisopropylaniline | 3-phenyl-2-propynal, HBF4-Et2O | α,β-unsaturated iminium salt |
Formation of N,N-1,4-diazabutadiene Derivatives
N,N-1,4-diazabutadiene derivatives, also known as α-diimines, can be synthesized from this compound derivatives. A common method for their synthesis is the Schiff base condensation between 2,6-diisopropylaniline and glyoxal. This reaction typically occurs in methanol, sometimes with a catalytic amount of acetic acid, and produces N,N′-1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene in high yield.
These diazabutadiene derivatives are important as bulky ligands that can stabilize low-valent metal centers and are used in various catalytic systems. The synthesis of these compounds is a key step in the development of tailored ligands for enhanced catalytic performance.
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 2,6-diisopropylaniline | Glyoxal | (E,E)-N1,N2-bis(2,6-diisopropylphenyl)ethane-1,2-diimine | 49% | |
| 2,6-diisopropylaniline | Glyoxal | N,N′-1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene | 89% |
Oxidative Coupling for N,N,N',N'-Tetraalkylbenzidines
The oxidative coupling of N,N-dialkylanilines, including this compound, can lead to the formation of N,N,N',N'-tetraalkylbenzidines. This reaction has been observed to be induced by Lewis acids such as antimony pentachloride (SbCl5). When this compound is reacted with SbCl5, the main product is the corresponding tetraalkylbenzidine.
The proposed mechanism involves the direct interaction between the starting N,N-dialkylaniline and an adduct formed with SbCl5, leading to the formation of a benzidinium structure. Better yields of the benzidines are obtained when stoichiometric amounts of SbCl5 are used.
Mechanistic Investigations of Synthetic Transformations Involving this compound
Electron Transfer–Proton Transfer (ET–PT) Mechanisms in N-Dealkylation
The N-dealkylation of tertiary amines, including this compound, is a fundamental reaction with implications in biological detoxification and synthetic chemistry. rsc.org Mechanistic studies have identified two primary pathways for this transformation: hydrogen-atom transfer (HAT) and a stepwise electron transfer–proton transfer (ET–PT) process. researchgate.net In the context of this compound, the ET–PT mechanism has been demonstrated, particularly in photocatalytic systems. rsc.org
For instance, the visible-light-induced N-dealkylation of this compound by a luminescent osmium(VI) nitrido complex proceeds definitively through an ET/PT mechanism. rsc.orgresearchgate.net The process is initiated by an electron transfer from the aniline to the photoexcited catalyst, forming an aminium radical cation. rsc.org This is followed by a proton transfer from the carbon adjacent to the nitrogen to a suitable base. rsc.org This sequence is supported by experimental evidence, including kinetic studies and product analysis. researchgate.net In one study, the reaction of this compound yielded N-isopropylaniline with 91% conversion, indicating the effective removal of one isopropyl group. researchgate.net
The ET-PT mechanism can be summarized as follows:
Electron Transfer (ET): The amine substrate donates an electron to an oxidizing species (e.g., a photoexcited catalyst), forming a radical cation of the amine. rsc.orgresearchgate.net
Proton Transfer (PT): A base removes a proton from the α-carbon of the alkyl group, leading to the formation of a carbon-centered radical. rsc.org
Final Product Formation: Subsequent steps, which can vary depending on the specific reaction, lead to the dealkylated amine and a byproduct derived from the alkyl group.
This mechanism is distinct from the HAT pathway, where a hydrogen atom (a proton and an electron simultaneously) is abstracted from the α-carbon in a single step. colab.ws The prevalence of the ET-PT pathway in certain systems highlights the electronic properties of this compound and its susceptibility to oxidation.
Influence of Steric Bulk on Nucleophilicity and Reactivity
A clear demonstration of this effect is seen in the reaction of various N,N-dialkylanilines with a methylating agent, pentachloromethylplatinate(IV) anion. researchgate.net While a series of substituted N,N-dimethylanilines show a linear correlation between their reaction rate and basicity (pKa), the reactivity of this compound is approximately 1000 times lower than what this correlation would predict. researchgate.net This dramatic decrease in reactivity is attributed almost entirely to the steric bulk of the isopropyl groups. researchgate.net
Similarly, in the synthesis of N,N-diisopropylethylenediamine, the large volume of diisopropylamine as a nucleophile creates steric hindrance that makes the reaction unfavorable under standard conditions. google.com While the nitrogen atom in this compound retains its basic character and can react with small electrophiles like protons, its ability to participate in reactions requiring significant orbital overlap with larger electrophiles is greatly diminished. wikipedia.org This principle is also observed in the formation of metal complexes, where the bulky substituents on the aniline can dictate the coordination geometry and stability of the resulting complex. researchgate.netrsc.org
The steric hindrance also plays a role in directing reaction pathways. For example, in the nitration of 2,6-diisopropylaniline, the bulky isopropyl groups necessitate controlled temperatures to minimize the formation of ortho-substituted byproducts. In some cases, elevated temperatures are required to overcome the steric barrier and allow the reaction to proceed efficiently.
Reaction Pathways in the Presence of Strong Bases (e.g., LDA)
The reaction of this compound and related structures with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can lead to various outcomes depending on the substrate and reaction conditions. lookchemmall.comresearchgate.net LDA is a potent base known for its ability to deprotonate weakly acidic protons, but its bulky nature often prevents it from acting as a nucleophile. catalysis.blog
In the context of halo-substituted aromatic compounds, LDA can act as a base to facilitate elimination reactions, generating reactive intermediates like benzynes. For instance, the reaction of 1,4-dihalobenzenes with LDA can lead to the formation of 4-halo-N,N-diisopropylanilines and 3-halo-N,N-diisopropylanilines via a benzyne (B1209423) intermediate. lookchemmall.comresearchgate.net The regioselectivity of the subsequent nucleophilic addition of LDA to the benzyne is influenced by the nature of the halogen substituent. researchgate.net
Interestingly, in some cases, LDA can also participate in nucleophilic aromatic substitution (SNAr) reactions, directly displacing a leaving group. researchgate.net For example, the reaction of 1-chloro-4-fluorobenzene with LDA yielded 4-chloro-N,N-diisopropylaniline, a product of direct fluoride (B91410) displacement, alongside products from the benzyne pathway. researchgate.net This dual reactivity highlights the nuanced behavior of LDA, which can be influenced by factors such as the leaving group ability and the stability of the benzyne intermediate. researchgate.net
The interaction of LDA with this compound itself is less about deprotonation of the aniline, which lacks sufficiently acidic protons for LDA to remove, and more about the role of diisopropylamine (the conjugate acid of LDA) as a nucleophile in reactions where LDA is used to generate a reactive intermediate. The steric hindrance of the diisopropylamino group is a key factor in these reactions. researchgate.net
Below is a table summarizing the reaction of 1,4-dihalobenzenes with LDA, which generates halo-substituted N,N-diisopropylanilines.
| Reactant (1,4-Dihalobenzene) | Generated Aryne | Product 1 (4-Halo-N,N-diisopropylaniline) | Product 2 (3-Halo-N,N-diisopropylaniline) | Product Ratio (Product 1:Product 2) | Reference |
|---|---|---|---|---|---|
| 1-chloro-4-fluorobenzene | 4-fluorobenzyne | 4-fluoro-N,N-diisopropylaniline | 3-fluoro-N,N-diisopropylaniline | 70:30 | lookchemmall.com |
| 1-bromo-4-fluorobenzene | 4-fluorobenzyne | 4-fluoro-N,N-diisopropylaniline | 3-fluoro-N,N-diisopropylaniline | 70:30 | lookchemmall.com |
| 1,4-dichlorobenzene | 4-chlorobenzyne | 4-chloro-N,N-diisopropylaniline | 3-chloro-N,N-diisopropylaniline | 63:37 (with NaNH2) | lookchemmall.com |
Kinetic Isotope Effects in N-Dealkylation Reactions
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step. libretexts.org This is achieved by replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium) and measuring the resulting change in reaction rate. libretexts.orgnih.gov In the context of N-dealkylation of amines, the KIE can help distinguish between different mechanistic pathways, such as HAT and ET-PT. rsc.orgnih.gov
For the N-dealkylation of N,N-dialkylanilines, a significant KIE is often observed when the C-H bond cleavage at the α-carbon is the rate-determining step. rsc.org For example, in the visible light-induced N-dealkylation of N,N-dimethylaniline by an osmium(VI) nitrido complex, an intermolecular KIE of 4.0 ± 0.5 was observed when comparing the reaction rates of N,N-dimethylaniline and its deuterated analogue, C6H5N(CD3)2. rsc.org This large KIE supports a mechanism where the proton transfer from the methyl group is a rate-limiting step, which is consistent with the ET-PT pathway. rsc.org
While specific KIE studies on this compound are not extensively detailed in the provided search results, the principles derived from studies on similar molecules like N,N-dimethylaniline are applicable. If the N-deisopropylation of this compound were to proceed via a rate-limiting C-H bond cleavage at the isopropyl methine position, a significant primary KIE would be expected upon deuterium (B1214612) substitution at that position.
The magnitude of the KIE can provide further insight into the transition state structure of the C-H bond breaking step. diva-portal.org The absence of a significant KIE might suggest that C-H bond cleavage is not the rate-determining step or that the reaction proceeds through a different mechanism where this bond is not broken in the rate-limiting phase. nih.gov
Coordination Chemistry and Ligand Design
Formation and Characterization of Transition Metal Complexes
N,N-Diisopropylaniline and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The steric bulk of the isopropyl groups influences the coordination geometry and reactivity of the resulting metal complexes. This section explores the formation and characterization of this compound-based complexes with several groups of transition metals.
Complexes with Group 4, 8, and 10 Metals
The coordination chemistry of this compound and its analogs with Group 4, 8, and 10 transition metals has been an active area of research, leading to the synthesis of complexes with diverse structures and catalytic applications.
Group 4 Metals (Titanium, Zirconium, Hafnium)
Titanium complexes featuring ligands derived from 2,6-diisopropylaniline (B50358) have been synthesized and characterized. For instance, the reaction of imidazolin-2-iminato titanium complexes with 2,6-diisopropylaniline can lead to the formation of titanium imido complexes. tandfonline.com Specifically, the reaction of [(ImRN)Ti(NMe2)3] (where R = Mes or Dipp) with 2,6-diisopropylaniline in a 1:3 molar ratio yields titanium imido complexes of the type [(ImRNH)Ti=N(Dipp)(HNDipp)2]. tandfonline.com In a 1:1 molar ratio, mono-substituted products [(ImRN)Ti(NMe2)2(HNDipp)] are formed. tandfonline.com X-ray analysis of some of these complexes has confirmed the formation of true Ti=N double bonds. tandfonline.com Titanium half-sandwich complexes containing a 2-aminopyrrolinato ligand have been shown to be pre-catalysts for the hydroamination of alkynes, and their imido derivatives can be formed by reaction with 2,6-diisopropylaniline. nih.gov
Zirconium and hafnium complexes with chelating diamido-N-heterocyclic-carbene ligands have been synthesized through aminolysis reactions. ubc.ca Furthermore, zirconium and hafnium derivatives of N-isopropyl-2-(isopropylamino)troponiminate have been prepared and characterized, showing monomeric structures in the solid state. figshare.com Dianionic 1,4-diaza-1,3-butadiene complexes of titanium and zirconium have also been synthesized using the dilithium salt of N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene. nih.gov
Group 8 Metals (Iron, Ruthenium, Osmium)
Iron complexes with ligands derived from anilines have been studied, including those with 2,5-bis[4-(isopropyl)anilino]‐1,4‐benzoquinone. researchgate.net The treatment of an iron precursor with 2,6-diisopropylphenyl azide can lead to the formation of an FeII (2,6-diisopropylaniline) four-coordinate complex. nih.gov
Ruthenium(II) complexes bearing α-diimine ligands have been synthesized and shown to be effective catalysts for the N-alkylation of amines, including diisopropylaniline. acs.org Ruthenium(II) polypyridyl complexes are also well-known for their interactions with DNA. nih.gov
Osmium(VI) nitrido complexes represent a significant area of study, as detailed in a subsequent section. These high-valence osmium complexes exhibit interesting photochemical and electrochemical properties. mdpi.com The synthesis, structure, and reactivity of various osmium(VI) nitrido, imido, and oxo complexes have been extensively investigated. illinois.edu
Group 10 Metals (Nickel, Palladium, Platinum)
Nickel complexes with bis-aniline derivatives are discussed in the following section.
Palladium-catalyzed guanylation of anilines has led to the isolation and characterization of bis(anilino) and bis(guanidino)Pd(II) complexes. nih.gov The reaction of anilines with PdCl2(MeCN)2 results in the formation of dichlorobis(anilino-ĸN)palladium(II) complexes. beilstein-journals.org These intermediates are crucial in the catalytic cycle for the formation of N-arylguanidines. beilstein-journals.org
Platinum(II) complexes containing various aromatic dinitrogen ligands have been synthesized and their interactions with DNA have been studied, highlighting the importance of platinum complexes in medicinal chemistry. nih.gov
Cobalt and Nickel Complexes with Bis-Aniline Derivatives
Binuclear cobalt and nickel complexes have been synthesized using a Schiff base ligand derived from 4,4'-methylenebis(2,6-diisopropylaniline) (B1220205) and furfural (B47365). tandfonline.comchemrestech.com The reaction of the bis-aniline with two equivalents of furfural in refluxing ethanol yields the bis-diazomethine ligand, N,N'-(methylenebis(2,6-diisopropyl-4,1-phenylene))bis(1-(furan-2-yl)methanimine). tandfonline.comchemrestech.com
The subsequent reaction of this ligand with metal chlorides (MCl2, where M = Co or Ni) in a 2:1 ligand-to-metal ratio affords the binuclear complexes [M2(L)Cl2]. tandfonline.comchemrestech.com These complexes have been characterized by various analytical techniques, including CHN analysis, atomic absorption, infrared spectroscopy, and proton nuclear magnetic resonance. tandfonline.comchemrestech.com The infrared spectra of the complexes show a shift in the azomethine band to less than 1650 cm-1, and the 1H NMR spectra display a shift in the signal of the hydrogen atom of the azomethine group (CH=N), indicating coordination to the metal centers. chemrestech.com
Table 1: Characterization Data for Cobalt and Nickel Bis-Aniline Derivative Complexes
| Complex | Formula | Color | Yield (%) | Melting Point (°C) |
| Ligand | C35H42N2O2 | Yellow | 75 | 140-142 |
| Cobalt Complex | C35H42Cl4Co2N2O2 | - | - | - |
| Nickel Complex | C35H42Cl4N2Ni2O2 | - | - | - |
Data compiled from Chemical Research and Technology, 1, 175-179 (2024). tandfonline.comchemrestech.com
These cobalt and nickel complexes have been investigated as catalysts for the ring-opening polymerization of ε-caprolactone. tandfonline.comchemrestech.com
Molybdenum Amido Complexes
Molybdenum amido complexes can be synthesized through the reaction of molybdenum precursors with alkali metal arylamides. For example, the reaction of [MoCl(η3-C3H4-Me-2)(CO)2(phen)] with potassium arylamides yields amido complexes of the type [Mo(N(R)Ar)(η3-C3H4-Me-2)(CO)2(phen)]. nih.gov The Mo-N(amido) bond length in these complexes is consistent with a single bond. nih.gov
The di-imido complex Mo(NAr)2Cl2(dme) (where Ar = 2,6-diisopropylphenyl) reacts with N-salicylidene-2-aminothiophenol (smaH2) in the presence of triethylamine to form the molybdenum(VI) complex Mo(NAr)2sma. nih.gov The coordination sphere of the molybdenum center in this complex is approximately a trigonal bipyramid. nih.gov
Molybdenum(VI) bis(imido) complexes of the type [Mo(NtBu)2(LR)2] have been shown to form frustrated Lewis pairs with B(C6F5)3, which are capable of activating dihydrogen. chemrestech.com This reaction leads to the formation of ion pairs [Mo(NtBu)(NHtBu)(LR)2][HB(C6F5)3]. chemrestech.com
Osmium(VI) Nitrido Complexes
High-valent osmium(VI) nitrido complexes have been extensively studied for their interesting photochemical and electrochemical properties. mdpi.com These complexes, which often exhibit square-pyramidal geometries, are capable of forming "osme bonds," an attractive interaction between the osmium center and a nucleophile. mdpi.com
A luminescent osmium(VI) nitrido complex, [OsVI(N)(L)(CN)3]−, has been shown to undergo visible light-induced N-dealkylation of various alkylamines. nih.gov This complex readily absorbs visible light to generate a long-lived and highly oxidizing excited state. figshare.com The reaction with N,N-dimethylaniline and N,N-diethylaniline proceeds via an electron transfer-proton transfer (ET-PT) mechanism. figshare.comnih.gov
The reaction of an osmium(VI) nitrido complex with enamines generated in situ from ketones and anilines has also been investigated. nih.gov Mechanistic studies suggest that the initial step is the condensation of the ketone and the amine to form an enamine, which then undergoes nucleophilic addition to the Os≡N bond. nih.gov
Copper(I) Complexes
Copper(I) complexes with ligands derived from N-(2,6-diisopropylphenyl) have been synthesized and characterized. The reaction of N-(2,6-diisopropylphenyl)-N'-benzoylthiourea with copper(II) halides leads to the formation of copper(I) complexes through the reduction of CuII. nih.gov Depending on the halide and reaction conditions, monomeric, dimeric, or cage-like structures can be obtained. nih.gov
For example, the reaction with CuCl2 affords the monomeric L2CuCl, while the reaction with CuBr leads to the formation of an adamantanoid cage structure. nih.gov These three-coordinate copper(I) complexes often exhibit a planar trigonal geometry stabilized by intramolecular hydrogen bonding. nih.gov
Table 2: Examples of Copper(I) Complexes with N-(2,6-diisopropylphenyl)-N'-benzoylthiourea (L)
| Complex | Formula | Structure Type |
| 2 | L2CuCl | Monomeric |
| 3 | [LBrCu(μ-L)]2 | Dimeric |
| 4 | (LCu)2(μ-L)2Cu2(μ-Br)4 | Adamantanoid Cage |
| 5 | [LICu(μ-L)]2 | Dimeric |
Data compiled from Molecules, 24(21), 3848 (2019). nih.gov
Borane (B79455) Adducts as Hydroborating Agents
This compound forms a stable, solid adduct with borane (H3B:NPhPri2). researchgate.net This adduct can be used as a hydroborating agent. researchgate.net Although liquid adducts are often considered more convenient for hydroboration, the solid this compound-borane adduct can be used to generate gaseous diborane quantitatively through thermal dissociation. researchgate.net
The reactivity of amine-borane adducts as hydroborating agents is influenced by the steric bulk of the amine. While this compound forms a solid adduct, other N,N-dialkylanilines with less sterically demanding substituents form liquid adducts that can hydroborate olefins at room temperature. researchgate.net The use of borane adducts provides a milder and more selective alternative to traditional hydroborating agents like diborane. illinois.edu
Electronic and Steric Influences of this compound Ligands on Metal Centers
The coordination behavior of this compound as a ligand is dictated by a significant interplay between its electronic and steric characteristics. The presence of two bulky isopropyl groups directly attached to the nitrogen donor atom, which is itself part of an aromatic system, creates a unique profile that influences the geometry, stability, and reactivity of the resulting metal complexes. These two factors, while distinct, are often interdependent, with the steric profile capable of modulating the ligand's electronic communication with the metal center.
Steric Influences
The most prominent feature of this compound is the substantial steric bulk created by the two isopropyl substituents surrounding the nitrogen donor atom. This steric hindrance has a profound impact on the ligand's interaction with a metal center.
The primary steric effects include:
Coordination Number and Geometry: The sheer size of the diisopropylamino group can restrict the number of other ligands that can bind to the metal center, favoring lower coordination numbers. It can also dictate the coordination geometry to minimize steric clashes between ligands. For instance, the ligand's bulk may prevent the formation of certain geometries, such as square planar arrangements that would force it into close proximity with other ligands.
Metal-Ligand Bond Lengths: Significant steric repulsion between the this compound ligand and other co-ligands can lead to the elongation of the metal-nitrogen bond as the complex distorts to relieve strain.
Creation of a Steric Pocket: The ligand can create a "protective pocket" around a portion of the metal center. This can enhance the kinetic stability of the complex by shielding the metal from attack by incoming reagents, a feature often exploited in the design of catalysts to control selectivity.
To quantify and compare the steric hindrance of ligands, parameters such as the Tolman cone angle are often used, particularly for phosphine ligands. While a specific Tolman cone angle for this compound is not commonly cited, a conceptual comparison of its structure to other common ligands illustrates its significant steric demand.
| Ligand | Structural Features Influencing Steric Bulk | Typical Tolman Cone Angle (θ) |
|---|---|---|
| Ammonia (NH₃) | Small hydrogen atoms | ~102° |
| N,N-Dimethylaniline | Two methyl groups on the nitrogen atom | Not commonly cited, but greater than ammonia |
| This compound | Two bulky isopropyl groups on the nitrogen atom | Not formally calculated, but expected to be large due to branching |
| Triphenylphosphine (P(C₆H₅)₃) | Three phenyl rings | 145° |
Electronic Influences
The electronic nature of this compound is characterized by the strong sigma-donating ability of the nitrogen atom, which is enhanced by the attached alkyl and aryl groups.
Key electronic effects include:
Inductive Effect: The two isopropyl groups are electron-donating via induction (+I effect), which increases the electron density on the nitrogen atom. This makes the nitrogen a stronger Lewis base and a more potent sigma-donor to the metal center compared to aniline (B41778) or N,N-dimethylaniline.
Resonance Effect: The nitrogen's lone pair of electrons can be delocalized into the phenyl ring's π-system (+M effect). However, steric repulsion between the bulky isopropyl groups and the ortho-hydrogens of the phenyl ring can cause the C-N bond to twist. This twisting disrupts the coplanarity required for efficient orbital overlap, potentially inhibiting resonance. A reduction in resonance would further localize the lone pair on the nitrogen, enhancing its σ-donor strength.
Modulation of Metal Center Properties: By donating significant electron density to the metal, the this compound ligand can make the metal center more electron-rich. This can influence the metal's redox potential, making it easier to oxidize. It also affects the bonding and reactivity of other ligands in the coordination sphere through trans and cis influences.
The electronic properties of a ligand can be indirectly assessed by observing its effect on co-ligands in a complex, for example, by measuring the C-O stretching frequency in metal carbonyl complexes. A stronger donating ligand increases electron density on the metal, leading to greater back-bonding into the CO π* orbitals and a lower ν(CO) frequency.
| Ligand Property | Influence on Metal Center | Predicted Spectroscopic or Electrochemical Signature |
|---|---|---|
| Strong σ-donation from nitrogen | Increases electron density at the metal | Lower ν(CO) in corresponding carbonyl complexes; More negative redox potential |
| Inductive effect of two isopropyl groups | Enhances nitrogen's Lewis basicity | Stronger M-N bond formation |
| Potential steric inhibition of resonance | Increases localization of lone pair on nitrogen | Further enhances σ-donor character compared to a planar analogue |
Catalysis and Organocatalysis
N,N-Diisopropylaniline as a Catalyst or Intermediate in Chemical Production
This compound is a substituted N,N-dialkylaniline that serves as a valuable intermediate in the synthesis of more complex chemical structures. chemicalbook.com Its primary role in chemical production is not as a direct catalyst but as a precursor or reactant. For instance, it is utilized in the synthesis of 4-diisopropylamino benzonitrile and N,N,N′,N′-tetraisopropylbenzidine. sigmaaldrich.com It may also be used to prepare 6-(4-bromophenyl)-3-methoxy-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one. chemicalbook.comchemdad.com
A significant application of this compound is in the formation of borane (B79455) adducts. chemicalbook.com These borane-N,N-diisopropylaniline complexes are reported to function as hydroborating agents. chemdad.com Furthermore, the thermal dissociation of these adducts provides a method for affording gaseous diborane. chemicalbook.comchemdad.com
Below is a summary of compounds synthesized using this compound as a key intermediate.
| Target Compound | Synthetic Role of this compound |
| 4-diisopropylamino benzonitrile | Precursor |
| N,N,N′,N′-tetraisopropylbenzidine | Reactant for oxidative coupling |
| 6-(4-bromophenyl)-3-methoxy-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one | Intermediate |
| Borane Adducts | Amine source for the adduct |
| Gaseous Diborane | Formed from thermal dissociation of its borane adduct |
This compound in Metal-Catalyzed Reactions
In metal-catalyzed cross-coupling reactions, this compound can serve as a crucial non-coordinating, sterically hindered base. Its role is to facilitate the reaction by neutralizing acidic byproducts generated during the catalytic cycle, thereby regenerating the active catalyst and driving the reaction to completion.
Palladium(0)-Catalyzed Alkoxycarbonylation
Palladium-catalyzed alkoxycarbonylation is a powerful method for the synthesis of esters from organic halides, carbon monoxide, and alcohols. These reactions typically require a base to neutralize the hydrogen halide formed during the reaction. The choice of base is critical to the success of the carbonylation, and sterically hindered tertiary amines are often employed.
While specific examples detailing the use of this compound in this reaction are not prominent in the provided search results, its properties as a hindered, non-nucleophilic base make it a suitable candidate. Its function would be to scavenge the proton generated in the catalytic cycle, preventing the formation of inactive palladium species and promoting the desired ester formation.
Table 2: General Conditions for Palladium-Catalyzed Alkoxycarbonylation
| Component | Example | Role |
| Palladium Precursor | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Source of the active Pd(0) catalyst. |
| Ligand | PPh₃, dppf | Stabilizes the palladium center and influences reactivity. |
| Carbon Monoxide Source | CO gas, Mo(CO)₆ | Provides the carbonyl group for the ester. |
| Alcohol | Methanol (B129727), Ethanol | Acts as the nucleophile to form the ester. |
| Base | Triethylamine, This compound (potential) | Neutralizes the HX byproduct. |
| Substrate | Aryl iodide, Aryl bromide | The organic halide to be carbonylated. |
Activation of Chiral Iridium N,P Ligand Complexes
Chiral iridium complexes containing N,P ligands are highly effective catalysts for asymmetric hydrogenation reactions, yielding enantiomerically enriched products. The activation of the iridium precursor to the catalytically active species is a key step in the catalytic cycle. This activation often involves the coordination of the substrate and hydrogen, and the nature of the additives can influence the efficiency of this process.
α-Arylation of Acyclic Ketones using NHC Complexes
The palladium-catalyzed α-arylation of ketones is a fundamental C-C bond-forming reaction in organic synthesis. N-Heterocyclic carbene (NHC) ligands have emerged as a powerful class of ligands for these transformations, offering high stability and reactivity to the palladium catalyst. organic-chemistry.org The reaction involves the deprotonation of the ketone to form an enolate, which then participates in the cross-coupling with an aryl halide.
A strong, non-nucleophilic base is required for the in-situ generation of the ketone enolate. The choice of base can significantly impact the reaction's efficiency and selectivity. Given its steric hindrance and basicity, this compound could potentially be used as the base in this transformation, although its specific application is not highlighted in the provided search results. The base's role is to deprotonate the ketone without interfering with the palladium-NHC catalyst.
Table 3: Key Components in the α-Arylation of Acyclic Ketones
| Component | Function |
| Palladium-NHC Precatalyst | Provides the active catalytic species. |
| Aryl Halide | The source of the aryl group. |
| Acyclic Ketone | The nucleophilic partner after deprotonation. |
| Base | Deprotonates the ketone to form the enolate. |
| Solvent | Provides the reaction medium. |
Spectroscopic and Computational Studies
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of N,N-Diisopropylaniline by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
In the ¹H NMR spectrum, the protons on the isopropyl groups are diastereotopic due to the steric hindrance and restricted rotation around the C-N bond, leading to distinct signals. The methine proton (-CH) typically appears as a septet, while the methyl protons (-CH₃) present as a doublet. The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns in the downfield region of the spectrum, characteristic of a substituted phenyl group.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the methyl, methine, and aromatic carbons. The carbon atom attached to the nitrogen (ipso-carbon) is significantly influenced by the electron-donating nature of the diisopropylamino group.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for N,N-Dialkylaniline Derivatives
| Nucleus | Functional Group | Chemical Shift (δ, ppm) Range | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (C₆H₅) | 6.6 - 7.3 | Multiplet (m) |
| Methine (-CH(CH₃)₂) | ~3.6 | Septet (sept) | |
| Methyl (-CH(CH₃)₂) | ~1.2 | Doublet (d) | |
| ¹³C | Aromatic (C-N) | ~148 | - |
| Aromatic (CH) | 112 - 129 | - | |
| Methine (-CH(CH₃)₂) | ~48 | - | |
| Methyl (-CH(CH₃)₂) | ~20 | - |
Note: Data are typical values for N,N-dialkylanilines and may vary slightly based on solvent and experimental conditions.
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the chemical bonds within this compound. The spectrum is characterized by several key absorption bands. As a tertiary amine, it notably lacks the N-H stretching bands typically seen for primary and secondary anilines in the 3300-3500 cm⁻¹ region.
Key vibrational bands include:
C-H Stretching: The aliphatic C-H bonds of the isopropyl groups exhibit strong stretching vibrations just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹). The aromatic C-H stretching appears at higher wavenumbers, generally above 3000 cm⁻¹.
C=C Stretching: The aromatic ring shows characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration of the aromatic C-N bond is typically observed in the 1250-1360 cm⁻¹ range.
C-H Bending: Aromatic C-H out-of-plane bending vibrations appear in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the benzene ring.
UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The spectrum of this compound is dominated by absorptions arising from its aromatic system and the nitrogen atom's lone pair of electrons. Two main types of transitions are expected:
π→π* Transitions: These high-energy transitions are associated with the π-electron system of the benzene ring and typically result in strong absorption bands in the shorter wavelength UV region (around 200-250 nm).
n→π* Transitions: This transition involves the excitation of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital of the aromatic ring. This results in a weaker absorption band at a longer wavelength, often around 280-300 nm. The substitution of two isopropyl groups on the nitrogen atom typically causes a bathochromic (red) shift compared to aniline (B41778) itself due to their electron-donating inductive effect.
Table 2: Typical UV-Visible Absorption Maxima (λmax) for Aniline Derivatives
| Compound | λmax for π→π* (nm) | λmax for n→π* (nm) |
|---|---|---|
| Aniline | ~230 | ~280 |
| N,N-Dimethylaniline | ~250 | ~298 |
| This compound (Expected) | ~250-260 | ~300-310 |
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated from any impurities before being ionized and fragmented.
The electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (177.29 g/mol ). The fragmentation pattern is a key feature for structural confirmation. A common fragmentation pathway for N,N-dialkylanilines is the loss of an alkyl group. For this compound, a prominent fragment results from the loss of a methyl group (CH₃) from one of the isopropyl substituents, leading to a stable ion. Another significant fragmentation involves the loss of a propylene (B89431) molecule (CH₂=CH-CH₃) via a McLafferty-type rearrangement.
Tandem mass spectrometry (MS-MS) can be used to further investigate the fragmentation of a selected precursor ion, such as the protonated molecule [M+H]⁺ (m/z 178.16). aatbio.com
Table 3: Key Mass Spectrometry Data for this compound
| Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
|---|---|---|---|
| GC-MS (EI) | 177 [M]⁺ | 162, 120 | Loss of CH₃, Loss of C₃H₇/C₄H₈ |
| MS-MS | 178.16 [M+H]⁺ | 136, 94.1 | Fragmentation of the protonated molecule |
Data sourced from PubChem. aatbio.com
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state.
Powder X-ray Diffraction (PXRD): For polycrystalline samples, PXRD provides a characteristic diffraction pattern, or "fingerprint," which is useful for phase identification and assessing sample purity. While it does not provide the detailed structural information of a single-crystal study, it can be used to determine the unit cell parameters of the crystal system.
As of now, detailed single-crystal or powder diffraction data for this compound is not widely available in published literature. However, studies on closely related aniline derivatives confirm the utility of this technique in establishing their solid-state structures.
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of this compound. The experiment involves scanning the potential of an electrode in a solution containing the compound and measuring the resulting current.
For N,N-dialkylanilines, the cyclic voltammogram typically shows an irreversible oxidation wave at a positive potential. This oxidation corresponds to the removal of an electron from the nitrogen atom's lone pair to form a radical cation. The process is generally irreversible because this highly reactive radical cation can undergo subsequent chemical reactions, such as dimerization or polymerization, on the timescale of the CV experiment. The exact oxidation potential is sensitive to the solvent, electrolyte, and the nature of the substituents on the aniline ring. The electron-donating isopropyl groups are expected to make this compound easier to oxidize (i.e., occur at a lower positive potential) compared to unsubstituted aniline. Computational studies can also be employed to predict the one-electron oxidation potentials for substituted anilines.
Advanced Research Applications
Applications in Pharmaceutical Synthesis and Intermediates
N,N-Diisopropylaniline serves as a versatile intermediate in the synthesis of more complex molecules, some of which have relevance in pharmaceutical research. Its nucleophilic nature, coupled with the steric hindrance provided by the isopropyl groups, allows for selective reactions at the para position of the aniline (B41778) ring.
One notable application is in the synthesis of 4-(diisopropylamino)benzonitrile . fishersci.cachemicalbook.com This compound is of interest due to its fluorescent properties, which are sensitive to the polarity of its environment. sigmaaldrich.com Such solvatochromic fluorophores are valuable tools in biochemical and medical research for probing the microenvironment of biological systems, such as protein binding sites and cell membranes.
Another documented synthetic application of this compound is as a precursor to 6-(4-bromophenyl)-3-methoxy-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one . fishersci.ca Bicyclic compounds of this nature are significant scaffolds in medicinal chemistry, often serving as core structures for the development of novel therapeutic agents.
While direct large-scale pharmaceutical production involving this compound is not extensively documented in publicly available literature, its role as a building block for specialized chemical probes and complex organic molecules underscores its importance in the broader field of pharmaceutical sciences.
| Precursor | Synthesized Compound | Potential Application Area |
| This compound | 4-(diisopropylamino)benzonitrile | Fluorescent probes for biochemical research |
| This compound | 6-(4-bromophenyl)-3-methoxy-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one | Scaffolds for medicinal chemistry |
Materials Science Research
The unique electronic and steric properties of this compound and its derivatives make them valuable components in the design and synthesis of advanced materials.
While research directly employing this compound in polymer backbones is an emerging area, the broader class of aniline derivatives is crucial in the development of conductive polymers and other functional materials. The nitrogen atom's lone pair of electrons can be delocalized into an aromatic system, a key feature for creating materials with interesting electronic properties. The isopropyl groups in this compound can enhance the solubility of resulting polymers in organic solvents, facilitating their processing and characterization.
In the realm of nanomaterials, the functionalization of nanoparticle surfaces with organic molecules like this compound can modify their chemical and physical properties. thieme-connect.de Such modifications can improve their dispersion in various media and introduce new functionalities, which is critical for applications in catalysis, sensing, and nanomedicine.
Naphthalene (B1677914) diimides (NDIs) are a class of organic compounds known for their electron-accepting properties. When the core of an NDI is substituted with electron-donating groups, such as a diisopropylanilino group, the resulting molecule can act as a potent organocatalyst. These core-substituted NDIs can be activated by visible light to catalyze a variety of chemical reactions. thieme-connect.denih.gov
The diisopropylanilino substituent plays a crucial role in tuning the electronic properties of the NDI core, shifting its absorption into the visible light spectrum and enhancing its photocatalytic activity. This approach offers a more sustainable alternative to traditional metal-based catalysts.
In coordination chemistry, a bridging ligand is a ligand that connects two or more metal atoms. This compound and its isomers, such as 2,6-diisopropylaniline (B50358), are valuable precursors for creating bulky ligands that can stabilize metal centers and influence their reactivity. wikipedia.orgresearchgate.net
A notable example is the synthesis of "Nindigo" ligands, which are indigo (B80030) diimines formed by the reaction of indigo with anilines. The use of bulky anilines like 2,6-diisopropylaniline results in ligands that can coordinate with two metal centers, acting as a functional bridge. rsc.org These resulting binuclear complexes exhibit interesting redox and spectroscopic properties, making them promising for applications in catalysis and materials science.
The incorporation of N,N-dialkylaniline moieties into organic and organometallic compounds can lead to materials with interesting luminescent properties. The intramolecular charge transfer (ICT) character of these molecules, where the dialkylamino group acts as an electron donor and another part of the molecule acts as an electron acceptor, is often responsible for their fluorescence.
For instance, 4-(diisopropylamino)benzonitrile, synthesized from this compound, exhibits dual fluorescence that is highly dependent on the solvent polarity. sigmaaldrich.com This property is valuable for the development of chemical sensors and probes. Furthermore, N,N-dialkylaniline derivatives can be incorporated as ligands in organometallic complexes to create phosphorescent materials for applications such as organic light-emitting diodes (OLEDs).
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The interactions between these molecules lead to the formation of well-defined, non-covalently bonded assemblies. This compound derivatives, particularly when incorporated into larger molecular architectures, can play a significant role in directing these self-assembly processes.
The bulky diisopropylamino group can influence the packing of molecules in the solid state and in solution, leading to the formation of specific supramolecular structures. For example, when integrated into core-substituted naphthalene diimides, the diisopropylanilino group can guide the self-assembly of these molecules into well-ordered nanostructures, such as nanofibers and vesicles. nih.govrsc.org The balance between the solvophobic interactions of the aromatic core and the steric repulsion of the bulky alkyl groups is key to controlling the morphology of the resulting assemblies. These self-assembled structures have potential applications in organic electronics, sensing, and nanotechnology.
| Research Area | Key Feature of this compound Moiety | Resulting Application/System |
| Organocatalysis | Electron-donating substituent on NDI core | Visible-light-activated photocatalysts |
| Coordination Chemistry | Precursor to bulky, bridging ligands | Binuclear metal complexes with unique properties |
| Luminescent Materials | Intramolecular charge transfer characteristics | Fluorescent probes and materials for OLEDs |
| Supramolecular Chemistry | Steric influence on molecular packing | Controlled self-assembly into nanostructures |
Exploration in Biological Systems (e.g., Enzyme-mimicking N-dealkylation)
The N-dealkylation of tertiary amines is a fundamental biochemical transformation, critical in the metabolism of numerous foreign compounds (xenobiotics) and in processes like DNA repair. mdpi.comnih.govnih.govmdpi.com This oxidative reaction is predominantly catalyzed in vivo by the cytochrome P450 (P450) superfamily of heme-containing monooxygenases. nih.govnih.govnih.gov The mechanism involves the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate that subsequently decomposes into a secondary amine and a carbonyl compound. mdpi.comnih.gov
Due to the significance of this metabolic pathway, considerable research has focused on developing synthetic catalysts that mimic the function of P450 enzymes. These biomimetic systems provide valuable tools for elucidating the intricate reaction mechanisms and for potential applications in chemical synthesis. nih.gov N,N-dialkylanilines, including this compound, serve as important model substrates in these studies.
The central debate in P450-mediated N-dealkylation revolves around two primary proposed mechanisms:
Single-Electron Transfer (SET): This pathway involves the initial transfer of a single electron from the amine to the enzyme's active oxidant. mdpi.comnih.gov
Hydrogen Atom Transfer (HAT): This mechanism posits a direct abstraction of a hydrogen atom from the α-carbon of the alkyl group. nih.govnih.govnih.gov
Research using enzyme mimics has provided significant insights into these pathways. For instance, non-heme manganese(II) complexes have been shown to effectively catalyze the oxidative N-demethylation of N,N-dimethylaniline derivatives using various oxidants. mdpi.comresearchgate.net Studies using such model systems, which can be considered functional mimics of heme-containing enzymes, have detected radical cation intermediates, lending support to an initial electron-transfer step in the mechanism. mdpi.com Further investigations using specific aniline derivatives as probes have helped differentiate between the SET and HAT mechanisms, with evidence often favoring the HAT pathway in P450-like systems. nih.govnih.gov
The table below summarizes findings from studies on enzyme-mimicking N-dealkylation of N,N-dialkylanilines.
| Catalyst/System | Substrate Example | Key Finding | Predominant Mechanism Proposed |
|---|---|---|---|
| Phenobarbital-induced rat liver microsomal P450 | N-alkyl-N-cyclopropyl-p-chloroaniline | Findings were highly consistent with Cα-H abstraction. nih.gov | Hydrogen Atom Transfer (HAT) nih.gov |
| Non-heme Manganese(II) complexes | N,N-dimethylaniline (DMA) | Direct evidence for the formation of a high-valent oxomanganese(IV) species and a transient radical cation intermediate was found. mdpi.com | Single-Electron Transfer (SET) mdpi.com |
| Anilinic N-oxides with Cytochrome P450 | N-cyclopropyl-N-methylaniline (CPMA) | The formation of the ring-intact product N-cyclopropylaniline argues against a SET mechanism. nih.govnih.gov | Hydrogen Atom Transfer (HAT) nih.govnih.gov |
| Photoredox Catalysis | Diverse aliphatic and aniline-type tertiary amines | Developed a mild, aerobic method with broad functional group tolerance, mimicking oxidative metabolic pathways. nih.gov | Oxidative pathway via imine intermediates nih.gov |
Triarylmethane and Diarylmethane Production
This compound is a valuable precursor in the synthesis of triarylmethane and diarylmethane structures. These classes of compounds are of significant commercial and industrial importance, particularly as dyes, pigments, and functional materials. google.comresearchgate.net Triarylmethane dyes, such as Crystal Violet and Malachite Green, are known for their intense colors and are synthesized from N,N-dialkylated anilines. google.comresearchgate.net
The primary method for producing these compounds is through an acid-catalyzed electrophilic substitution reaction, a variant of the Friedel-Crafts reaction. rsc.org The synthesis typically involves the condensation of two equivalents of an N,N-dialkylaniline with one equivalent of an aldehyde or a related carbonyl compound. In this reaction, this compound acts as a potent nucleophile, attacking the activated carbonyl carbon of the aldehyde.
Recent advancements have focused on developing more efficient and environmentally benign catalytic systems. For example, a metal- and solvent-free method utilizing a Brønsted acidic ionic liquid has been shown to effectively catalyze the synthesis of triarylmethanes from a variety of aniline nucleophiles and aldehydes. rsc.org This approach has proven successful even with sterically hindered anilines, such as 2,6-diisopropylaniline, which achieved an acceptable yield. rsc.org The reaction proceeds through the formation of an iminium ion intermediate, which then acts as an electrophile for the second molecule of aniline. rsc.org
The initial product of the condensation is often the colorless "leuco" form of the dye. jst.go.jp This leuco base is then oxidized in a subsequent step to generate the final, highly conjugated, and colored triarylmethane dye. google.com
The table below presents data from a study on the synthesis of triarylmethanes using various aniline derivatives.
| Aniline Derivative | Aldehyde | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| N,N-Dimethylaniline | Benzaldehyde | [bsmim][NTf2] | 80 °C, 1.5 h | 94% | rsc.org |
| N-Ethylaniline | Benzaldehyde | [bsmim][NTf2] | 80 °C, 6.0 h | 92% | rsc.org |
| 2,6-Diisopropylaniline | Benzaldehyde | [bsmim][NTf2] | 80 °C, 24.0 h | 46% | rsc.org |
| N,N-Diethylaniline | 3-Formyl-4H-1-benzothiopyran-4-one | Not specified (Condensation) | Not specified | 27-73% (Diaryl) | jst.go.jp |
Q & A
Q. What are the key synthetic routes for preparing N,N-diisopropylaniline and its intermediates?
this compound can be synthesized via oxidative coupling reactions using reagents like SbCl₅. For example, intermediates such as 3a and 3c are isolated from reactions involving N,N-dimethylaniline and this compound, respectively, under reflux with KOH . Additionally, SNAr (nucleophilic aromatic substitution) reactions with benzyne precursors may yield this compound, as observed in reactions involving LDA (lithium diisopropylamide) .
Q. What are the critical physical properties of this compound relevant to laboratory handling?
The compound has a density of 0.91 g/mL at 25°C, a molecular weight of 177.29 g/mol, and is classified as a flammable liquid (GHS Category 4) with skin/eye irritation potential (GHS Category 2/2A) . These properties necessitate storage in cool, well-ventilated areas and the use of PPE (gloves, goggles) during handling.
Q. What safety protocols are essential when working with this compound?
Avoid inhalation or skin contact due to its irritant properties. In case of exposure, rinse affected areas with water and seek medical attention. Use fume hoods for reactions involving volatile intermediates, and dispose of waste via approved hazardous waste channels .
Advanced Research Questions
Q. How do steric and electronic effects of this compound influence its reactivity in organocatalytic reactions?
The bulky isopropyl groups create steric hindrance, reducing nucleophilicity but enhancing selectivity in reactions like oxidopyrylium cycloadditions. For instance, this compound suppresses demethylation side reactions when used as a base, enabling high yields (91–99% ee) in enantioselective [5+2] cycloadditions . Its weak basicity (PA ≈ 228.6 kcal/mol) compared to alkyl-substituted anilines further modulates reactivity in frustrated Lewis pair (FLP) systems .
Q. What methodologies optimize the use of this compound in suppressing undesired side reactions?
In oxidopyrylium ylide chemistry, substoichiometric amounts of this compound paired with TfOH (triflic acid) minimize demethylation while maintaining reaction efficiency. This approach balances acid/base requirements, achieving optimal diastereoselectivity (exo:endo ratio) and reducing reaction times .
Q. How does this compound participate in benzyne-mediated reaction mechanisms?
Contrary to benzyne intermediates, SNAr pathways dominate in reactions with electron-deficient aryl halides. For example, fluoride displacement by LDA in 1-chloro-4-fluorobenzene directly yields this compound without forming benzyne intermediates, as evidenced by product distribution studies .
Q. What role does this compound play in modulating proton affinity (PA) in FLP systems?
Alkyl substituents (e.g., isopropyl) on the aniline nitrogen increase PA compared to aryl groups, stabilizing FLP-H⁺/H⁻ zwitterions. This shifts H₂ activation thermodynamics exergonically, enabling efficient hydrogenation catalysis. Experimental PA values for this compound (228.6 kcal/mol) align with computational trends .
Q. How do contradictory data on substituent effects inform reaction design with this compound?
Alkyl vs. aryl substituents on nitrogen create divergent reactivity profiles. For example, alkyl groups enhance FLP stabilization (exergonic ΔG), while aryl groups favor endergonic pathways. Researchers must pre-screen substituent effects using computational tools (e.g., DFT) to predict reaction outcomes .
Q. What analytical techniques validate the purity and structural integrity of this compound in synthetic workflows?
Use ¹H NMR to confirm the absence of demethylation byproducts (e.g., characteristic peaks at 6.25 ppm for pyrone derivatives). GC-MS or LC-HRMS can detect trace impurities, while X-ray crystallography resolves steric configurations in intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
